Arachidonic Acid (sodium salt)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

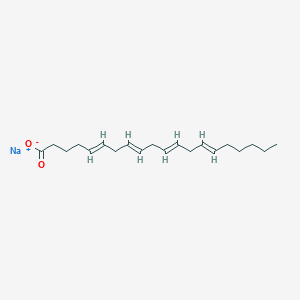

Arachidonic acid (sodium salt) is the ionic form of arachidonic acid (AA), a 20-carbon ω-6 polyunsaturated fatty acid (PUFA) with four cis double bonds (5Z,8Z,11Z,14Z). The sodium salt form significantly enhances aqueous solubility compared to free AA, which exists as an insoluble oil at physiological pH. This property arises from its carboxylate group, which acts as a soap-like molecule, enabling dissolution in polar solvents . The sodium salt is commonly used in biochemical studies due to its ease of handling and compatibility with cellular assays, such as investigations into membrane dynamics, ion channel regulation, and eicosanoid biosynthesis .

Key physicochemical properties include:

- Molecular formula: C20H31NaO2

- Solubility: ≥50 mg/mL in methanol; miscible in aqueous buffers at physiological pH .

- Storage: Stable at -20°C as a wax-like solid .

AA (sodium salt) serves as a substrate for cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) enzymes, generating bioactive lipids like prostaglandins, leukotrienes, and epoxyeicosatrienoic acids (EETs) . Its role in membrane fluidity, signal transduction, and ion channel modulation (e.g., epithelial sodium channels, ENaC) underscores its physiological importance .

Preparation Methods

Synthetic Routes and Reaction Conditions: Arachidonic Acid (sodium salt) can be synthesized through the saponification of Arachidonic Acid esters, followed by neutralization with sodium hydroxide. The reaction typically involves dissolving Arachidonic Acid in an organic solvent, such as ethanol, and then adding a sodium hydroxide solution. The mixture is stirred until the reaction is complete, and the product is precipitated out by adding a non-solvent like ether .

Industrial Production Methods: Industrial production of Arachidonic Acid (sodium salt) often involves microbial fermentation. The fungus Mortierella alpina is commonly used for this purpose. The fermentation process is optimized to produce high yields of Arachidonic Acid, which is then converted to its sodium salt form through chemical reactions similar to those used in laboratory synthesis .

Chemical Reactions Analysis

Interconversion Between Sodium Salt and Free Acid

The sodium salt of arachidonic acid (ARA-Na) undergoes pH-dependent ionization. At physiological pH (~7.4), ARA-Na exists in equilibrium with its free acid form due to a high pKa (~8) . In aqueous solutions, titration with HCl converts the soluble sodium salt to insoluble arachidonic acid, causing cloudiness at ~pH 8 . This property is critical for solubility in biological systems and experimental setups.

| Condition | Form | Behavior |

|---|---|---|

| pH < 7.4 | Free acid (neutral) | Insoluble (oil-like) |

| pH ~7.4–8.0 | Equilibrium mix | Partial solubility |

| pH > 8.0 | Sodium salt (ionic) | Fully soluble |

Solubility and Solution Preparation

ARA-Na’s solubility varies with solvent and concentration:

-

Dissolve in ethanol.

-

Dilute with aqueous buffer (e.g., PBS).

-

Ensure clarity before use.

| Stock Solution | Volume for 1 mg | Volume for 5 mg | Volume for 10 mg |

|---|---|---|---|

| 1 mM | 3.06 mL | 15.31 mL | 30.63 mL |

| 5 mM | 0.61 mL | 3.06 mL | 6.13 mL |

| 10 mM | 0.31 mL | 1.53 mL | 3.06 mL |

Enzymatic Conversions

ARA-Na serves as a substrate for cyclooxygenase (COX) enzymes, initiating eicosanoid synthesis:

-

COX-1/COX-2 activation : Converts ARA-Na to prostaglandin H₂ (PGH₂), which further generates thromboxane A₂ (TXA₂) and prostacyclin .

-

Lipid peroxidation : Polyunsaturated chains undergo oxidative degradation, forming reactive intermediates.

Key biochemical reactions :

Interactions with Cellular Components

ARA-Na’s ionic form enhances membrane permeability, enabling cellular uptake. In platelets, it stimulates TXA₂ synthesis via COX-1, triggering aggregation and microparticle release . Additionally, it modulates nitric oxide production by binding to G-protein α-subunits and influencing prostaglandin pathways .

Precipitation with Divalent Cations

ARA-Na forms insoluble complexes with calcium ions (e.g., Ca²⁺), mimicking soap scum formation in hard water . This reaction is critical in studying lipid-protein interactions and cellular membrane dynamics.

Stability and Storage

Scientific Research Applications

Arachidonic acid sodium salt is a water-soluble form of arachidonic acid (AA) that is created by converting the insoluble oil form of AA into a sodium salt within the normal physiological pH range . It is a precursor for prostaglandins, prostacyclin, and thromboxane synthesis . AA and its metabolites play roles in cell signaling and inflammation, as well as in a variety of biological processes, including signal transduction, smooth muscle contraction, chemotaxis, cell proliferation and differentiation, and apoptosis .

Scientific Research Applications

- Activity Assays: Arachidonic acid sodium salt is used in assays to measure the activity of oxidizing enzymes like cyclooxygenase .

- Platelet Inhibition Studies: It is also used in assays to determine platelet inhibition in whole blood .

- Preclinical studies: Sodium and potassium arachidonic acid salts (Na-ARA and K-ARA) have been tested for safety and bioequivalence in young pigs, an animal model similar to human infants, for use in infant formulas . The fatty acid salt forms are intended for use in term infant formulas as part of lipid blends that would supply ARA at a maximum of 0.75% of total dietary lipid content and are intended to be provided in combination with DHA to produce a dietary DHA:ARA ratio between 1:1 and 1:2 .

Arachidonic Acid and Platelet Function

Mechanism of Action

Arachidonic Acid (sodium salt) exerts its effects primarily through its conversion to bioactive lipids. These lipids interact with specific receptors on cell surfaces, initiating signaling pathways that regulate inflammation, immune responses, and other physiological processes. Key molecular targets include G-protein coupled receptors and nuclear receptors .

Comparison with Similar Compounds

Arachidonic Acid (Free Acid) vs. Sodium Salt

| Property | Arachidonic Acid (Free Acid) | Arachidonic Acid (Sodium Salt) |

|---|---|---|

| Physical State | Insoluble oil | Wax-like solid |

| Solubility | Immiscible in water | Soluble in aqueous solutions |

| pKa | ~4.8–5.0 | Ionic form stabilizes at pH >7.4 |

| Biological Use | Limited due to insolubility | Preferred for in vitro studies |

| Membrane Fluidity | Directly alters bilayer structure | Similar effects via ionic exchange |

Key Findings :

- The sodium salt’s solubility enables precise dosing in cell culture, whereas free AA requires organic solvents (e.g., ethanol) that may perturb membrane integrity .

- Both forms inhibit ENaC in Xenopus oocytes, but the sodium salt’s effects are more reproducible due to controlled delivery .

5,8,11,14-Eicosatetraynoic Acid (ETYA)

ETYA, a non-metabolizable AA analog, shares structural similarity but replaces double bonds with triple bonds.

| Property | AA (Sodium Salt) | ETYA |

|---|---|---|

| Metabolism | Substrate for COX, LOX, CYP | Resists enzymatic oxidation |

| ENaC Inhibition | Time-dependent (t1/2 ~20 min) | Similar inhibition profile |

| Membrane Effects | Reduces membrane anisotropy | No effect on membrane fluidity |

| Therapeutic Use | Limited by rapid metabolism | Used to study AA signaling pathways |

Key Findings :

- ETYA’s stability makes it ideal for probing AA-independent pathways, such as PLA2-mediated signaling .

Aspirin (Acetylsalicylic Acid)

Aspirin irreversibly inhibits COX-1/2, blocking AA conversion to prostaglandins.

| Property | AA (Sodium Salt) | Aspirin |

|---|---|---|

| Target | Substrate for COX/LOX/CYP | COX-1/2 inhibitor |

| Anti-Platelet Effect | Pro-aggregatory via thromboxane A2 | Anti-aggregatory via COX-1 blockade |

| Solubility | Hydrophilic (sodium salt) | Hydrophobic (requires formulation) |

Key Findings :

- Spiramine C1, a diterpenoid alkaloid, inhibits AA-induced platelet aggregation with efficacy comparable to aspirin (IC50 ~10 μM) .

Other Polyunsaturated Fatty Acids (PUFAs)

Key Findings :

- AA’s ω-6 configuration promotes pro-inflammatory eicosanoids, whereas ω-3 PUFAs (EPA/DHA) yield specialized pro-resolving mediators .

- Adrenic acid, a 22-carbon analog, exhibits delayed CYP-mediated epoxidation compared to AA .

Research Implications and Challenges

- Species-Specific Metabolism : Murine CYP1A isoforms metabolize AA more efficiently than avian or human isoforms, complicating translational research .

- Membrane Dynamics : AA (sodium salt) and ETYA differentially modulate ENaC trafficking, highlighting the need for structure-activity studies .

- Analytical Methods : MALDI-FTICR MS enables simultaneous quantification of AA and other fatty acids in serum, aiding biomarker discovery .

Properties

Molecular Formula |

C20H31NaO2 |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

sodium;(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate |

InChI |

InChI=1S/C20H32O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22;/h6-7,9-10,12-13,15-16H,2-5,8,11,14,17-19H2,1H3,(H,21,22);/q;+1/p-1/b7-6+,10-9+,13-12+,16-15+; |

InChI Key |

DDMGAAYEUNWXSI-RNQKAMQASA-M |

Isomeric SMILES |

CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)[O-].[Na+] |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.